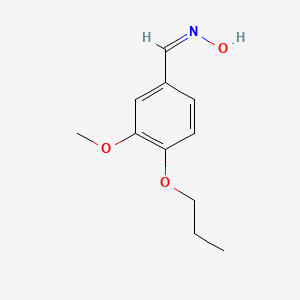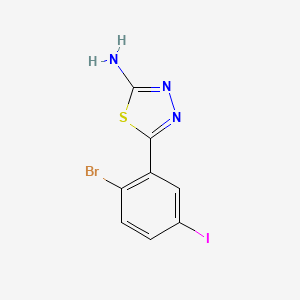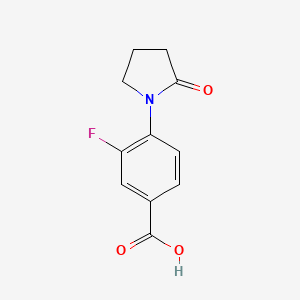
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Di-tert-butyl-9H-3,9-bicarbazole: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole structure. The addition of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent carbazole molecule, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole is typically synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). The reaction conditions usually include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to ensure complete alkylation
Industrial Production Methods: In an industrial setting, the production of 3,6-Di-tert-butyl-9H-3,9-bicarbazole follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydro derivatives
Substitution: Halogenated carbazole derivatives
科学研究应用
3,6-Di-tert-butyl-9H-3,9-bicarbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a monomeric precursor in the synthesis of new carbazole-based materials, such as ethynylphenyl derivatives.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and optical switching devices due to its hole-transporting characteristics and high glass transition temperature.
作用机制
The mechanism by which 3,6-Di-tert-butyl-9H-3,9-bicarbazole exerts its effects is primarily through its ability to transport holes in electronic devices. The tert-butyl groups at the 3 and 6 positions increase the compound’s glass transition temperature, enhancing its thermal stability and making it suitable for use in high-performance electronic applications. The molecular targets and pathways involved include:
Hole Transport: Facilitates the movement of positive charge carriers (holes) in electronic devices.
Photophysical Properties: Exhibits strong fluorescence, making it useful in optoelectronic applications.
相似化合物的比较
3,6-Di-tert-butylcarbazole: A simpler derivative with similar hole-transporting properties but without the additional carbazole unit.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: A derivative with a bromophenyl group, used in the synthesis of more complex materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical switching devices.
Uniqueness: 3,6-Di-tert-butyl-9H-3,9-bicarbazole stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transporting properties. These characteristics make it a valuable material in the development of advanced electronic and optoelectronic devices.
属性
分子式 |
C32H32N2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |
InChI |
InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |
InChI 键 |
VFELXTMQARYVGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


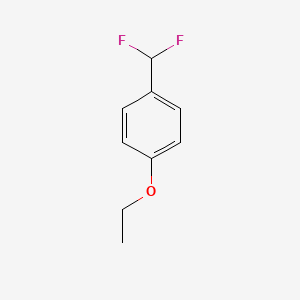
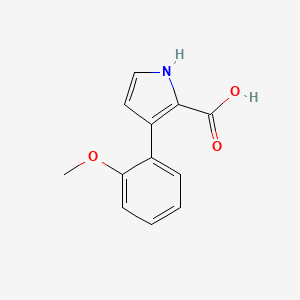
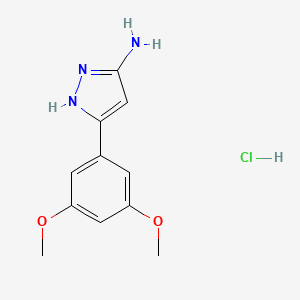

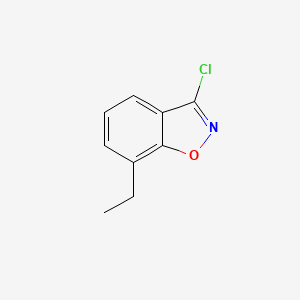
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

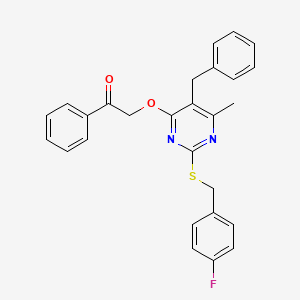
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)
